molecular formula C8H15NO B13024819 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol

7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol

Cat. No.: B13024819
M. Wt: 141.21 g/mol
InChI Key: LLQAGACUROJRKX-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective production techniques. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol involves its interaction with molecular targets through its spirocyclic structure. The nitrogen atom within the spiro ring can form hydrogen bonds and interact with various biological molecules, influencing their activity. This compound can modulate pathways involved in neurotransmission and enzyme activity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which can influence its reactivity and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

7,7-dimethyl-2-azaspiro[3.3]heptan-5-ol

InChI

InChI=1S/C8H15NO/c1-7(2)3-6(10)8(7)4-9-5-8/h6,9-10H,3-5H2,1-2H3

InChI Key

LLQAGACUROJRKX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C12CNC2)O)C

Origin of Product

United States

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